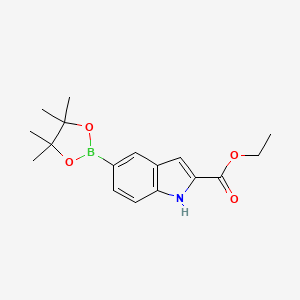

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (CAS: 736990-02-6) is a boronate ester derivative of indole-2-carboxylate. Its structure features a pinacol-protected boronate group at the 5-position of the indole core and an ethoxycarbonyl group at the 2-position. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science .

Properties

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-6-21-15(20)14-10-11-9-12(7-8-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNARGGMOBETDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610838 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736990-02-6 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the borylation of an indole derivative. A common method includes the reaction of 5-bromo-1H-indole-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Types of Reactions:

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

Oxidation: Corresponding alcohols.

Reduction: Alcohols or aldehydes.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is widely used in:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of fluorescent probes and bioactive compounds.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.

Industry: In the production of advanced materials and polymers with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The indole moiety can interact with various biological targets, influencing pathways related to cell signaling and gene expression.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of indole-based boronates depend on the position of the boronate group and substituents.

Key Observations :

- The 5-position boronate on indole (target compound) optimizes steric accessibility for cross-coupling compared to 7-position derivatives (e.g., ), which may hinder coupling efficiency due to steric bulk.

- Electron-withdrawing groups (e.g., nitro in ) on adjacent rings reduce boronate reactivity, whereas ethoxycarbonyl (target compound) balances electronic effects for coupling .

Key Observations :

- The target compound’s moderate yields (52–73%) align with typical efficiencies for indole boronate syntheses, though isoindoline derivatives (e.g., ) show higher yields due to reduced steric hindrance.

- Flash chromatography is consistently employed for purification, reflecting the polar nature of boronate intermediates .

Reactivity in Cross-Coupling Reactions

The boronate group’s position and indole substitution pattern influence coupling efficiency.

Key Observations :

- The target compound’s indole core enhances reactivity with aryl halides compared to thiophene or pyridine analogues (e.g., ), likely due to indole’s electron-rich π-system facilitating oxidative addition .

- Steric hindrance in 7-boronate indoles (e.g., ) reduces coupling efficiency compared to the 5-boronate target compound.

Commercial Availability and Cost

Commercial suppliers provide indole boronates at varying prices, reflecting synthetic complexity.

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

The compound has the following molecular characteristics:

- Molecular Formula : C17H22BNO4

- Molecular Weight : 306.17 g/mol

- CAS Number : 21111505

The presence of a boron atom in its structure may confer unique reactivity and biological interactions, particularly in targeting specific biomolecules.

This compound functions primarily through its interactions with various biological pathways. Preliminary studies suggest that it may act as a prodrug or an inhibitor of specific enzymes involved in cancer pathways.

Key Mechanisms Include :

- Inhibition of Kinases : The compound may inhibit tyrosine kinases which are crucial in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has been observed to influence ROS levels within cells, potentially enhancing its cytotoxic effects on malignant cells.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| H1993 | 12.5 | High ROS levels enhance activation |

| H2228 | 15.0 | Moderate sensitivity observed |

| HLF | 32.0 | Lower toxicity in non-malignant cells |

These results indicate a selective toxicity profile that could be advantageous for therapeutic applications.

Study on Antitumor Activity

A recent study investigated the antitumor effects of this compound in xenograft models of lung cancer. The compound was administered at varying doses over a period of four weeks.

Findings :

- Tumor volume was significantly reduced in treated groups compared to controls.

- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Prodrug Development

Another research effort focused on developing prodrugs based on this compound to enhance bioavailability and reduce systemic toxicity. The prodrug exhibited improved solubility and stability in biological fluids compared to the parent compound.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells is particularly promising for future drug development.

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of indole precursors. A common method involves reacting 5-bromo-indole-2-carboxylate derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C for 12–24 hours . Alternatively, indole-2-carboxylate esters can undergo electrophilic borylation using pinacolborane under transition-metal-free conditions, though yields may vary depending on substituent effects .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR (CDCl₃ or DMSO-d₆ solvent). The boronate ester moiety is confirmed by a characteristic singlet at δ 1.2–1.4 ppm in ¹H NMR (from the pinacol methyl groups) and a peak near 30 ppm in ¹¹B NMR. X-ray crystallography (e.g., using synchrotron radiation) may resolve ambiguities in regiochemistry, particularly if competing borylation at adjacent positions occurs .

Advanced: What strategies mitigate low solubility in aqueous media during biological assays?

The compound’s limited water solubility (due to the pinacol boronate and ethyl ester groups) can be addressed by:

- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based solubilization.

- Pro-drug derivatization : Hydrolyze the ethyl ester to the carboxylic acid (via NaOH/EtOH reflux) to enhance polarity .

- Micellar encapsulation : Employ PEGylated surfactants (e.g., Tween-80) for in vitro studies .

Advanced: How do steric and electronic effects of the indole substituents influence Suzuki-Miyaura coupling efficiency?

The 5-boronate-2-carboxylate substitution pattern creates steric hindrance near the boronate group, slowing transmetallation. Optimal conditions require:

- Bulky ligands : XPhos or SPhos enhance Pd catalyst stability .

- Low-temperature coupling : Reactions at 50°C with K₃PO₄ as base improve selectivity over competing β-hydride elimination .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yields by 10–15% .

Advanced: How to resolve contradictions in reported reactivity of the boronate group under acidic conditions?

Discrepancies arise from varying indole substitution patterns. For example:

- Electron-withdrawing groups (e.g., 5-nitro) stabilize the boronate against hydrolysis, enabling pH 3–5 compatibility.

- Electron-donating groups (e.g., 5-methoxy) reduce stability, requiring pH >6 .

Validate stability via kinetic studies (HPLC monitoring of boronate decomposition in buffered solutions) and adjust reaction buffers accordingly .

Advanced: What analytical methods differentiate regioisomeric byproducts (e.g., 4- vs. 5-boronate indoles)?

- NOESY NMR : Correlates spatial proximity between the boronate and indole NH protons.

- High-resolution mass spectrometry (HRMS) : Isotopic patterns distinguish boron-containing fragments.

- X-ray photoelectron spectroscopy (XPS) : Binds energy shifts (~191 eV for boronate) confirm substitution position .

Advanced: How to optimize catalytic systems for asymmetric functionalization of the indole core?

Chiral Pd-NHC complexes (e.g., (R)-BINAP-Pd) enable enantioselective C–H borylation. Key parameters:

- Substrate-to-catalyst ratio : 50:1 minimizes racemization.

- Solvent polarity : Dioxane outperforms THF in enantiomeric excess (ee >85% vs. 70%) .

- Additives : 1,4-benzoquinone suppresses Pd black formation, improving turnover number .

Advanced: What safety protocols address hazards associated with boronate handling?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Waste disposal : Quench residual boronates with pH 7.4 phosphate buffer before incineration.

- Spill management : Absorb with vermiculite and treat with 10% aqueous NaOH to hydrolyze boronate esters .

Basic: What are the typical applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for:

- Kinase inhibitor probes : Suzuki coupling with heteroaryl halides generates biaryl motifs .

- PET tracer synthesis : ¹⁸F-radiolabeling via boronate-assisted isotope exchange .

Advanced: How does the boronate group’s Lewis acidity impact coordination in metal-organic frameworks (MOFs)?

The empty p-orbital on boron facilitates dative bonding with transition metals (e.g., Cu²⁺ or Zn²⁺), enhancing MOF stability. Characterization via:

- FT-IR : B–O stretching vibrations at 1350–1400 cm⁻¹.

- TGA : Decomposition profiles reveal metal-boronate interaction strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.